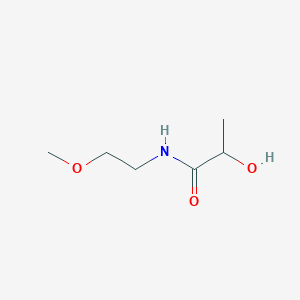

2-hydroxy-N-(2-methoxyethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-hydroxy-N-(2-methoxyethyl)propanamide is an organic compound with the CAS Number: 855634-55-8 . It has a molecular weight of 147.17 .

Molecular Structure Analysis

The 2-hydroxy-N-(2-methoxyethyl)propanamide molecule contains a total of 22 bonds. There are 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

2-hydroxy-N-(2-methoxyethyl)propanamide is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications

Chymotrypsin Inhibitory and Antimicrobial Activity

Research on compounds structurally related to 2-hydroxy-N-(2-methoxyethyl)propanamide, such as methyl 2-[propanamide-2'-methoxycarbonyl] benzoate isolated from Jolyna laminarioides, has shown chymotrypsin inhibitory activity. This compound also exhibited antimicrobial activity against Escherichia coli and Shigella boydii, suggesting potential applications in developing antimicrobial agents (Atta-ur-rahman et al., 1997).

Photoreaction Studies

Photoreactions of compounds like N,N-dimethylpyruvamide (DMPA) in solvents (methanol and ethanol) have been studied, leading to products including 2-hydroxy-N-methyl-N-(methoxymethyl)propanamide. These reactions are crucial for understanding the photochemical behavior of organic compounds, which could have implications in synthetic organic chemistry and materials science (K. Shima et al., 1984).

Chirality Control in Asymmetric Synthesis

The use of propanamide and methoxyacetamide derivatives for chirality control in asymmetric synthesis has been explored. These derivatives can generate chiral lithium Z-enolates, which undergo highly selective alkylations. This application is crucial for the production of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals (S. Kanemasa et al., 1995).

Vibrational Spectroscopic and Molecular Docking Studies

Vibrational spectroscopic and molecular docking studies on related compounds, such as (2R)-2-acetamido-N-benzyl-3-methoxy propanamide, have been conducted. These studies help in the characterization and understanding of the biological activity of compounds, potentially leading to the development of new drugs for treating conditions like neuropathic pain (A. Anuradha et al., 2020).

Antifungal, Antibacterial, and Antioxidant Activities

Studies on secondary metabolites from endophytic fungi, such as Botryosphaeria dothidea, have revealed compounds with antifungal, antibacterial, and antioxidant activities. These findings are significant for agricultural, food safety, and pharmaceutical applications, where natural compounds play a crucial role in managing diseases and oxidative stress (Jian Xiao et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-hydroxy-N-(2-methoxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-5(8)6(9)7-3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMAHSKZRMYRDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(2-methoxyethyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2962158.png)

![N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2962163.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)

![N-[(4-Methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962169.png)

![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone](/img/structure/B2962174.png)

![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)

![3-Methyl-7-[(4-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)